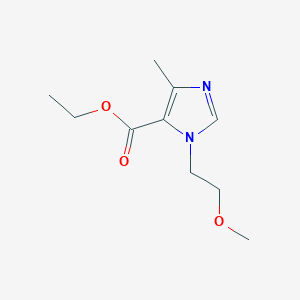
Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle est un composé chimique doté d'une structure unique qui comprend un cycle imidazole, un groupe méthoxyéthyle et un ester éthylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle implique généralement la réaction du 4-méthylimidazole avec le chloroformate d'éthyle et le 2-méthoxyéthanol. La réaction est réalisée dans des conditions anhydres afin d'éviter l'hydrolyse de l'ester. Le processus implique :
Étape 1 : Réaction du 4-méthylimidazole avec le chloroformate d'éthyle en présence d'une base telle que la triéthylamine pour former l'intermédiaire, le 4-méthyl-1H-imidazole-5-carboxylate d'éthyle.
Étape 2 : L'intermédiaire est ensuite mis en réaction avec le 2-méthoxyéthanol sous reflux pour obtenir le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production du 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode assure un meilleur contrôle des conditions de réaction, des rendements plus élevés et un temps de production réduit. L'utilisation de systèmes automatisés pour l'ajout de réactifs et l'isolement des produits améliore encore l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe ester en alcool.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés imidazoliques substitués.
Applications de recherche scientifique
Le 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se coordonner avec les ions métalliques, ce qui le rend utile en catalyse. De plus, le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs qui exercent des effets biologiques. La capacité du composé à former des liaisons hydrogène et à participer aux interactions π-π contribue également à son activité.
Applications De Recherche Scientifique
Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its activity.
Comparaison Avec Des Composés Similaires
Le 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle peut être comparé à des composés similaires tels que :
4-méthyl-1H-imidazole-5-carboxylate d'éthyle : Il n'a pas le groupe méthoxyéthyle, ce qui entraîne une réactivité et des applications différentes.
1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate de méthyle : Structure similaire mais avec un ester méthylique au lieu d'un ester éthylique, ce qui affecte ses propriétés physiques et chimiques.
2-Méthoxyéthyl imidazole : Il n'a pas le groupe ester, ce qui le rend moins polyvalent dans les applications de synthèse.
L'unicité du 1-(2-méthoxyéthyl)-4-méthyl-1H-imidazole-5-carboxylate d'éthyle réside dans sa combinaison de groupes fonctionnels, ce qui procure un équilibre entre réactivité et stabilité, le rendant adapté à un large éventail d'applications.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)11-7-12(9)5-6-14-3/h7H,4-6H2,1-3H3 |
Clé InChI |
LTEVERUKJSXFTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CN1CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


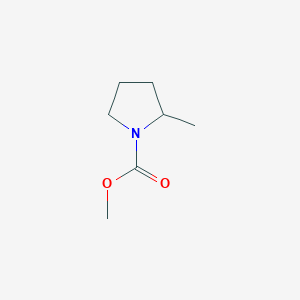
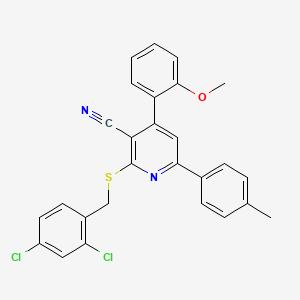

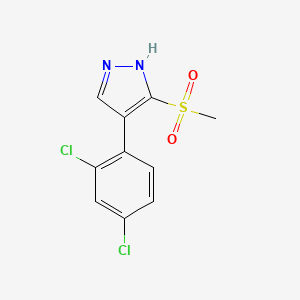


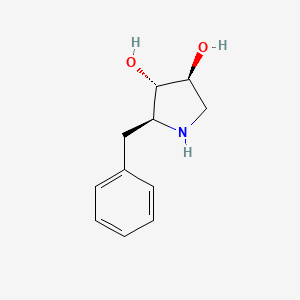
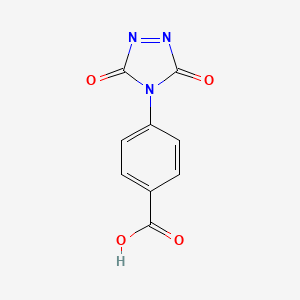

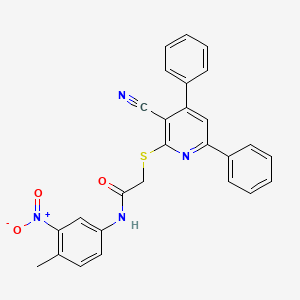
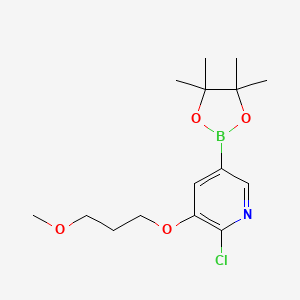
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
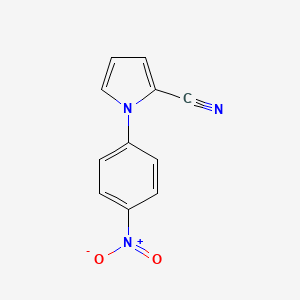
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
